molecular formula C14H11N3O2 B277796 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B277796
M. Wt: 253.26 g/mol
InChI Key: FGCYMNRLQUGTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as PBA, is a synthetic compound that has been extensively used in scientific research due to its unique properties. PBA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 256.28 g/mol and a melting point of 225-227 °C.

Mechanism Of Action

PBA acts as a chaperone molecule that helps to stabilize proteins and prevent their misfolding and aggregation. It binds to hydrophobic regions of proteins and helps to prevent their exposure to the aqueous environment, which can lead to misfolding and aggregation. PBA has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins.
Biochemical and Physiological Effects:
PBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of various proteins such as amyloid beta, alpha-synuclein, and huntingtin. PBA has also been shown to enhance the clearance of misfolded proteins by the proteasome. In addition, PBA has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

PBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. It is also relatively non-toxic and has low cytotoxicity. However, PBA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PBA can interfere with some assays, such as those that rely on fluorescence.

Future Directions

There are several future directions for the use of PBA in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's. PBA could also be used as a tool to study the mechanisms of protein misfolding and aggregation in these diseases. In addition, PBA could be used to study the role of chaperone molecules in the prevention of protein misfolding and aggregation. Finally, PBA could be used in the development of new assays for the detection of misfolded proteins.

Synthesis Methods

PBA can be synthesized using a variety of methods, but the most commonly used method is the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde in the presence of acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

PBA has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has also been used as a tool to study protein misfolding and aggregation, which are associated with various diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C14H11N3O2/c1-9(18)16-11-4-5-13-12(7-11)17-14(19-13)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,18)

InChI Key

FGCYMNRLQUGTLC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Origin of Product

United States

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